4-(1-Cyclohexenyl)benzonitrile
Description
4-(1-Cyclohexenyl)benzonitrile is an aromatic nitrile derivative featuring a cyclohexenyl substituent at the para position of the benzene ring. This compound is of interest in organic synthesis and materials science due to its structural versatility, which allows for modifications in electronic properties, steric effects, and reactivity.
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)benzonitrile |
InChI |
InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h4,6-9H,1-3,5H2 |
InChI Key |
VGWHNTLXLMZDMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physical Properties of Cyclohexyl-Substituted Benzonitriles
Key Observations :
- Substituent Effects : Longer alkyl chains (e.g., pentyl in PCH5) enhance thermal stability, making them suitable for liquid crystal applications. Shorter chains (e.g., ethyl) are explored for dielectric materials .
- Stereochemistry : Trans-configuration in cyclohexyl groups (e.g., 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile) influences mesomorphic behavior in LCs .
Table 2: Bioactive Benzonitrile Derivatives
Key Observations :
- Functional Groups : The presence of heterocycles (e.g., triazole in Letrozole intermediates) or boron (in Crisaborole) dictates biological targeting and mechanism .
- Synthetic Utility : Nitrile groups facilitate further functionalization, such as oxidation to ketones (e.g., 4-(Pyridin-4-ylcarbonyl)benzonitrile) .
Comparison with Electronic Materials
Key Observations :
Contradictions/Limitations :
- Limited direct data on 4-(1-Cyclohexenyl)benzonitrile necessitates extrapolation from analogs.
- Variations in stereochemistry (cis/trans, E/Z) across compounds complicate direct comparisons.
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